Methyl undec-10-enoate, also known as methyl 10-undecenoate, is an organic compound classified as a fatty acid methyl ester. Its chemical formula is , and it possesses a molecular weight of approximately 198.30 g/mol. The compound features a long aliphatic carbon chain, specifically consisting of eleven carbon atoms with a double bond located at the tenth position. This structure gives it unique properties that are useful in various chemical applications and biological interactions. Methyl undec-10-enoate is typically a colorless liquid with a pleasant odor, and it is soluble in organic solvents but has limited solubility in water .
Additionally, methyl undec-10-enoate can participate in reactions leading to the formation of hydroxylated fatty acids, such as methyl 12-hydroxydodecanoate, showcasing its versatility in synthetic organic chemistry .
Methyl undec-10-enoate has been studied for its biological activities, particularly its antimicrobial properties. It is found in certain plants, such as Achillea millefolium, where it contributes to the plant's defense mechanisms against pathogens. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, suggesting potential applications in pharmaceuticals and natural preservative formulations .
Moreover, fatty acid methyl esters like methyl undec-10-enoate are recognized for their role in metabolic pathways. They can serve as substrates for various enzymatic reactions within biological systems, influencing lipid metabolism and energy production .
The synthesis of methyl undec-10-enoate can be achieved through several methods:
These methods allow for the efficient production of methyl undec-10-enoate with varying degrees of purity and yield.
Methyl undec-10-enoate has diverse applications across multiple fields:
Studies on the interactions of methyl undec-10-enoate with various biological systems have highlighted its potential effects on microbial growth inhibition. Its efficacy against specific bacterial strains suggests that it may interact with bacterial membranes or metabolic pathways to exert its antimicrobial effects. Further research into its interactions at the molecular level could provide insights into its mechanism of action and potential therapeutic uses .
Methyl undec-10-enoate shares similarities with other fatty acid methyl esters but possesses unique structural characteristics due to its specific chain length and positioning of the double bond. Below is a comparison with similar compounds:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
Methyl decanoate | Saturated counterpart; lacks double bond | |
Methyl dodecanoate | Longer chain; saturated | |
Methyl 9-decenoate | Double bond at the ninth position | |
Methyl 12-hydroxydodecanoate | Hydroxylated derivative |
Methyl undec-10-enoate's unique position of the double bond (at the tenth carbon) distinguishes it from these compounds, influencing both its physical properties and biological activities.
Irritant;Environmental Hazard